4-Iodo-1H-indazole-6-carboxylic acid

Cross-coupling chemistry Synthetic methodology C–C bond formation

This halogenated heterocyclic building block features an iodine atom at the 4-position known for superior polarizability (2.5× Br, 4.6× Cl) and excellent leaving-group capability, enabling efficient Suzuki-Miyaura and Sonogashira couplings under mild conditions. The 6-carboxylic acid moiety provides a versatile vector for amide bond formation or further derivatization. Achieve orthogonal reactivity in the presence of other halogens—ideal for late-stage functionalization of complex drug frameworks. A privileged hinge-binding scaffold for kinase inhibitor programs, the 4‑iodo substituent delivers the strongest σ‑hole donor for halogen bonding, enhancing binding affinity and selectivity. A validated bioisosteric replacement for phenol-containing leads suffering from metabolic glucuronidation, maintaining key pharmacophoric spatial orientation while improving metabolic stability.

Molecular Formula C8H5IN2O2
Molecular Weight 288.04 g/mol
CAS No. 1799412-32-0
Cat. No. B11844498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-1H-indazole-6-carboxylic acid
CAS1799412-32-0
Molecular FormulaC8H5IN2O2
Molecular Weight288.04 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NN=C2)I)C(=O)O
InChIInChI=1S/C8H5IN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)(H,12,13)
InChIKeyKMDFTMZKMGDHDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-1H-indazole-6-carboxylic acid (CAS 1799412-32-0) – Product Selection Guide for Medicinal Chemistry Building Blocks


4-Iodo-1H-indazole-6-carboxylic acid (CAS 1799412-32-0) is a halogenated heterocyclic building block with the molecular formula C8H5IN2O2 and a molecular weight of 288.04 g/mol [1]. The compound features an indazole core, a privileged scaffold in drug discovery, with an iodine atom at the 4-position and a carboxylic acid functional group at the 6-position . This substitution pattern provides a versatile handle for late-stage functionalization, particularly through palladium-catalyzed cross-coupling reactions, while the carboxylic acid moiety enables amide bond formation or further derivatization .

Why the 4-Iodo-1H-indazole-6-carboxylic Acid Scaffold Cannot Be Replaced with Other Halogen Analogs or the Unsubstituted Parent


Generic substitution of 4-Iodo-1H-indazole-6-carboxylic acid with the 4-bromo analog (CAS 885523-43-3), 4-chloro analog, or the unsubstituted parent 1H-indazole-6-carboxylic acid (CAS 704-91-6) introduces substantial changes to key physicochemical properties, synthetic utility, and biological interaction potential . The iodine atom confers significantly greater polarizability (2.5× that of bromine, 4.6× that of chlorine) and enhanced leaving-group capability, which directly impacts cross-coupling reaction kinetics and achievable yields [1]. Furthermore, the iodine substituent at the 4-position alters the electron density distribution of the indazole ring system, affecting both the pKa of the carboxylic acid group and the compound's lipophilicity, thereby modifying solubility and membrane permeability relative to lighter halogen analogs [2]. These differences preclude simple substitution without re-optimization of downstream reaction conditions or biological activity profiles.

Quantitative Differentiation of 4-Iodo-1H-indazole-6-carboxylic Acid Against Structural Analogs


Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling: Iodine vs. Bromine Leaving-Group Capability

The C(sp²)–I bond in 4-iodo-1H-indazole-6-carboxylic acid undergoes oxidative addition to Pd(0) catalysts with significantly lower activation energy than the corresponding C–Br bond in the 4-bromo analog (CAS 885523-43-3) [1]. This differential reactivity enables Suzuki-Miyaura and Sonogashira couplings to proceed under milder conditions with higher yields when the iodine electrophile is employed. For indazole systems, the iodine substituent at the 4-position serves as a versatile handle for late-stage diversification, particularly in the synthesis of kinase inhibitor libraries where aryl-aryl bond formation is required [2].

Cross-coupling chemistry Synthetic methodology C–C bond formation

Lipophilicity Modulation: XLogP3-AA Comparison of 4-Iodo vs. 4-Bromo and Parent Indazole

The iodine substituent at the 4-position increases lipophilicity relative to both the unsubstituted parent compound and the 4-bromo analog. The target compound 4-iodo-1H-indazole-6-carboxylic acid has a computed XLogP3-AA value of 1.7 [1]. In contrast, the 4-bromo analog (CAS 885523-43-3) has a computed XLogP3 value of 1.77, while the unsubstituted parent 1H-indazole-6-carboxylic acid (CAS 704-91-6, MW 162.15) has substantially lower lipophilicity due to the absence of any halogen substituent . The modest difference between iodo and bromo analogs reflects the balance between halogen polarizability and atomic size, which influences membrane permeability and solubility characteristics.

Physicochemical property optimization Drug-likeness ADME prediction

Halogen Bonding Potential: Iodine as a Superior σ-Hole Donor in Kinase Inhibitor Design

The iodine atom at the 4-position of the indazole core possesses a more pronounced σ-hole (region of positive electrostatic potential) compared to bromine or chlorine substituents. In the context of kinase inhibitor development, halogen bonding between halogenated heterocycles and backbone carbonyl groups within the ATP-binding pocket has been demonstrated to enhance inhibitor binding affinity and selectivity [1]. Studies on polyhalogenated scaffolds, including benzotriazole and benzimidazole series, have shown that halogen substitution can improve potency by over 20-fold: for example, tetrabromo-substituted benzotriazole achieved an IC50 of 300 nM, and further modifications yielded IC50 values as low as 16 nM [2]. While direct comparative data for 4-iodo-1H-indazole-6-carboxylic acid in kinase assays are not available in the public domain, the general principle that heavier halogens (I > Br > Cl) provide stronger halogen bonding interactions is well-established in medicinal chemistry literature.

Structure-based drug design Halogen bonding Kinase inhibitor optimization

Indazole as a Phenol Bioisostere: Metabolic Stability Advantage of the Heterocyclic Core

The indazole scaffold serves as an established bioisostere for phenol moieties in drug design, with the key advantage of resistance to phase II glucuronidation that limits the metabolic stability of phenolic compounds . In a study of GluN2B-selective NMDA receptor antagonists, replacement of a phenol group with an indazole ring retained high GluN2B affinity while preventing rapid glucuronidation-mediated clearance [1]. The 4-iodo-1H-indazole-6-carboxylic acid scaffold combines this intrinsic metabolic stability advantage of the indazole core with the additional functionalization opportunities provided by both the 4-iodo and 6-carboxylic acid positions. In contrast, a simple phenol analog with comparable substitution pattern would be susceptible to rapid phase II metabolism, potentially limiting in vivo exposure.

Bioisosteric replacement Metabolic stability Glucuronidation evasion

Defined Application Scenarios Where 4-Iodo-1H-indazole-6-carboxylic Acid Offers Demonstrated Advantages


Palladium-Catalyzed Cross-Coupling for Kinase Inhibitor Library Synthesis

The 4-iodo substituent enables efficient Suzuki-Miyaura and Sonogashira couplings under mild conditions, making this compound an ideal building block for generating diverse arrays of 4-substituted indazole-6-carboxylic acid derivatives. This is particularly valuable for medicinal chemistry programs targeting protein kinases, where the indazole scaffold is a privileged hinge-binding motif and substitution at the 4-position modulates selectivity and potency [1]. The carboxylic acid at the 6-position provides an additional vector for amide coupling or further functionalization after the cross-coupling step [2].

Late-Stage Diversification of Advanced Intermediates

The superior leaving-group capability of the C–I bond compared to C–Br or C–Cl enables late-stage functionalization of complex molecular frameworks that may be sensitive to harsh reaction conditions. The iodine atom can be selectively addressed in the presence of other halogens (orthogonal reactivity), allowing sequential functionalization strategies not possible with uniformly halogenated scaffolds [3].

Structure-Based Drug Design Requiring Halogen Bonding Interactions

For protein targets where co-crystal structures reveal opportunities for halogen bonding with backbone carbonyls or other electron-rich moieties, the 4-iodo substituent provides the strongest σ-hole donor among halogen options. This rational design approach has been validated in kinase inhibitor programs, where halogen bonding contributions enhance binding affinity and can improve selectivity profiles [4].

Bioisosteric Replacement of Phenol-Containing Lead Compounds

When optimizing phenol-containing lead compounds that exhibit poor metabolic stability due to glucuronidation, the indazole-6-carboxylic acid scaffold offers a validated bioisosteric replacement strategy. The 4-iodo substitution further provides a synthetic handle for introducing diversity at a position analogous to the para-position of the original phenol, maintaining the spatial orientation of key pharmacophoric elements while improving metabolic fate [5].

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